acetonitrile CAS No. 657401-93-9](/img/structure/B12533699.png)
[2-(Allyloxy)phenyl](oxo)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Allyloxy)phenylacetonitrile: is an organic compound that features a phenyl ring substituted with an allyloxy group and an oxoacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allyloxy)phenylacetonitrile typically involves the reaction of 2-(allyloxy)phenol with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of 2-(Allyloxy)phenylacetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-(Allyloxy)phenylacetonitrile can undergo oxidation reactions to form corresponding oxo derivatives.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents
Major Products Formed:
Oxidation: Oxo derivatives.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(Allyloxy)phenylacetonitrile is used as a building block for the synthesis of various heterocyclic compounds. It serves as a precursor in multicomponent reactions to form complex molecular structures .
Biology and Medicine: Its unique structure allows for the exploration of new pharmacophores and bioactive molecules .
Industry: In the industrial sector, 2-(Allyloxy)phenylacetonitrile is utilized in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable intermediate in various manufacturing processes .
Mécanisme D'action
The mechanism of action of 2-(Allyloxy)phenylacetonitrile involves its interaction with molecular targets through nucleophilic and electrophilic pathways. The compound can form covalent bonds with target molecules, leading to the modulation of biological pathways and chemical reactions. The presence of the allyloxy and oxoacetonitrile groups enhances its reactivity and specificity towards certain molecular targets .
Comparaison Avec Des Composés Similaires
[2-(Allyloxy)phenoxy]acetic acid: This compound shares the allyloxyphenyl moiety but differs in the presence of an acetic acid group instead of an oxoacetonitrile group.
[2-(Allyloxy)phenyl]methanol: Similar in structure but contains a methanol group instead of an oxoacetonitrile group.
Uniqueness: This combination allows for diverse chemical transformations and the exploration of new scientific research avenues .
Propriétés
Numéro CAS |
657401-93-9 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-prop-2-enoxybenzoyl cyanide |
InChI |
InChI=1S/C11H9NO2/c1-2-7-14-11-6-4-3-5-9(11)10(13)8-12/h2-6H,1,7H2 |
Clé InChI |
NHHGAFRXHNKPRJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=CC=CC=C1C(=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)
![3-Methyl-2-[2-(piperidin-1-yl)ethoxy]-4-propoxybenzaldehyde](/img/structure/B12533637.png)
![2-(4-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12533641.png)
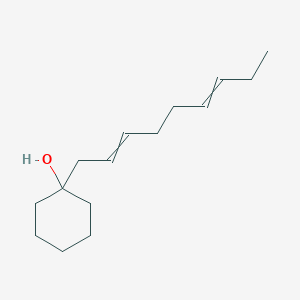
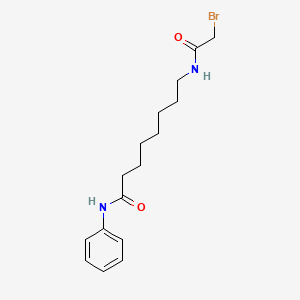
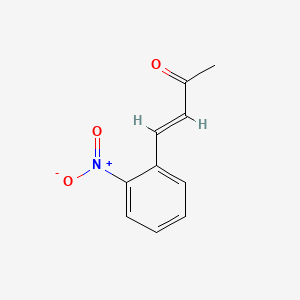
![1-[2-(Cyclohex-1-en-1-yl)ethyl]-1H-indole-2-carbaldehyde](/img/structure/B12533667.png)
![Urea, [(dibutylamino)[(4-methylphenyl)amino]methylene]phenyl-](/img/structure/B12533671.png)
![4-[4-(4-hydroxyphenyl)phenyl]-2-propan-2-ylphenol](/img/structure/B12533677.png)
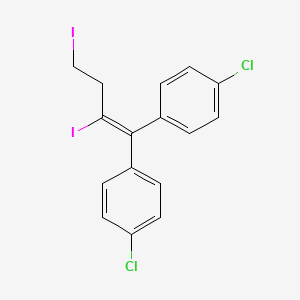
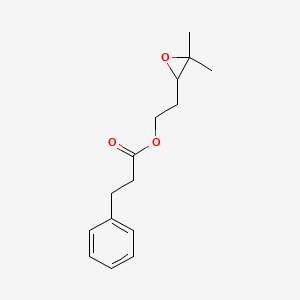
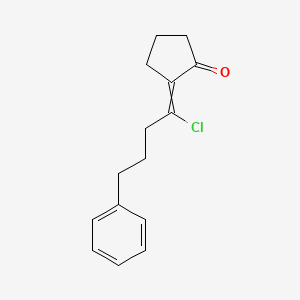
![Silane, [diazo(trimethylstannyl)methyl]tris(1-methylethyl)-](/img/structure/B12533695.png)
